[4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel dibromide, 95%

Catalog No.
S6579266
CAS No.
1894189-67-3
M.F
C18H24Br2N2Ni
M. Wt
486.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel dibro...

CAS Number

1894189-67-3

Product Name

[4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel dibromide, 95%

IUPAC Name

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;dibromonickel

Molecular Formula

C18H24Br2N2Ni

Molecular Weight

486.9 g/mol

InChI

InChI=1S/C18H24N2.2BrH.Ni/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;;;/h7-12H,1-6H3;2*1H;/q;;;+2/p-2

InChI Key

NVZXIOAQCPNGDB-UHFFFAOYSA-L

SMILES

CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.[Ni](Br)Br

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.[Ni](Br)Br

4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel dibromide is a coordination complex comprising a nickel(II) ion coordinated to the bidentate ligand 4,4'-bis(tert-butyl)-2,2'-bipyridine (commonly referred to as dtbbpy) and two bromide anions. This compound is notable for its square planar geometry around the nickel center, with the dtbbpy ligand binding through the nitrogen atoms of its pyridine rings. The presence of bulky tert-butyl groups enhances steric hindrance, which significantly influences the reactivity of the complex in various

The catalytic activity of Ni(dtbbpy)Br2 arises from its ability to activate substrates through coordination with the nickel center. The electron-withdrawing nature of the dtbbpy ligand influences the oxidation state of the nickel, making it suitable for redox processes crucial in many organic reactions []. The bulky tert-butyl groups create a steric environment that controls the orientation of reacting molecules around the nickel, leading to selective product formation [].

As a Catalyst

  • Organic Synthesis: NiBr2(dtbbpy) demonstrates catalytic activity in several organic reactions. Research has shown its effectiveness in decarboxylative arylation of oxo acids [], acylation of ethers [], and cross-coupling of aryl bromides with alcohols []. These reactions are crucial for the synthesis of complex organic molecules with various industrial and pharmaceutical applications.

As a Ligand

A ligand is a molecule that binds to a central metal ion in a coordination complex. NiBr2(dtbbpy) can act as a ligand for various metal ions, influencing their properties and reactivity.

  • Metal Complexation: Research explores the use of NiBr2(dtbbpy) as a ligand in the formation of complexes with metals like vanadium, iron, and iridium. These complexes can act as catalysts for various reactions, including epoxidation (adding an oxygen atom to a carbon-carbon double bond) and borylation (introducing a boron-containing group into a molecule).

Source: 4,4′-Di-tert-butyl-2,2′-dipyridyl 98% :

The compound acts as a versatile catalyst in several organic transformations. Key reactions include:

  • Cross-coupling reactions: It facilitates nickel-catalyzed cross-coupling of organoboron reagents with alkyl halides.
  • C-H borylation: Utilized in iridium-catalyzed C-H borylation reactions.
  • Reductive dimerization: It can promote the dimerization of chloropyridines using manganese as a reducing agent .

The catalytic activity is attributed to the ability of the nickel center to activate substrates through coordination, alongside the electronic effects imparted by the dtbbpy ligand .

The synthesis of 4,4'-bis(tert-butyl)-2,2'-bipyridine]nickel dibromide typically involves the reaction of nickel(II) bromide with 4,4'-bis(tert-butyl)-2,2'-bipyridine under inert conditions. The general reaction can be represented as follows:

NiBr2+dtbbpyNi dtbbpy Br2\text{NiBr}_2+\text{dtbbpy}\rightarrow \text{Ni dtbbpy Br}_2

This reaction is usually conducted in an inert atmosphere to prevent oxidation or moisture interference . The compound can be purified through crystallization techniques.

This nickel complex has several applications:

  • Catalysis: It is extensively used in organic synthesis as a catalyst for various transformations.
  • Material Science: Its properties make it suitable for use in developing new materials and ligands for metal complexes.
  • Research: It serves as a model compound for studying coordination chemistry and ligand behavior in transition metal complexes .

Interaction studies involving 4,4'-bis(tert-butyl)-2,2'-bipyridine]nickel dibromide focus on its coordination behavior with other metal ions and ligands. Research indicates that this complex can modify the properties and reactivity of other metal centers when used as a ligand. Studies have shown that it can stabilize various oxidation states of transition metals and influence their catalytic properties .

Several compounds exhibit structural and functional similarities to 4,4'-bis(tert-butyl)-2,2'-bipyridine]nickel dibromide. Below are some notable examples:

Compound NameStructureUnique Features
4,4'-Di-tert-butyl-2,2'-bipyridineStructureLacks metal coordination; primarily used as a ligand.
6,6'-Di-tert-butyl-2,2'-bipyridineStructureSimilar steric effects but different coordination properties.
4,4'-Bis(trifluoromethyl)-2,2'-bipyridineStructureFluorinated groups enhance electron-withdrawing properties.

Uniqueness

The uniqueness of 4,4'-bis(tert-butyl)-2,2'-bipyridine]nickel dibromide lies in its combination of steric bulk from tert-butyl groups and its ability to coordinate with nickel ions effectively. This combination allows it to serve as a highly effective catalyst in organic reactions where selectivity and control over reaction pathways are critical .

Hydrogen Bond Acceptor Count

2

Exact Mass

485.96392 g/mol

Monoisotopic Mass

483.96597 g/mol

Heavy Atom Count

23

Dates

Modify: 2023-11-23

Explore Compound Types